3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol is an organic compound with the molecular formula C15H14BrClOS It is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol typically involves the reaction of 4-bromothiophenol with 4-chlorobenzaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanol
- 3-[(4-Bromophenyl)thio]-1-(4-chlorophenyl)-1-propanol
- 3-[(4-Bromophenyl)amino]-1-(4-chlorophenyl)-1-propanol
Uniqueness
3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol is unique due to its specific combination of bromophenyl and chlorophenyl groups linked by a sulfanyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-chlorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClOS/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8,15,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTYUZRDEWQICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCSC2=CC=C(C=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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